molecular formula C21H16F2N2O4S B2386271 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide CAS No. 922094-60-8

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide

Cat. No. B2386271
CAS RN: 922094-60-8
M. Wt: 430.43
InChI Key: ZRCQOULHEIPXFK-UHFFFAOYSA-N
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Description

This compound is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is not intended for human or veterinary use and is available for research purposes.


Molecular Structure Analysis

The molecular formula of this compound is C21H16F2N2O4S . The molecular weight is 430.424 Da .

Scientific Research Applications

Novel Synthetic Approaches

The primary sulfonamide group in related compounds facilitates innovative synthetic pathways for constructing complex molecular architectures, such as polycyclic [1,4]oxazepine-based structures, which exhibit strong inhibition against human carbonic anhydrases. This showcases the compound's role in enabling new synthetic strategies and its potential as a scaffold for developing therapeutic agents (Sapegin et al., 2018).

Heterocyclic Compound Synthesis

Research into the synthesis of novel triazepines, pyrimidines, and azoles from 4-toluenesulfonamide highlights the versatility of sulfonamide derivatives in the construction of heterocyclic compounds with potential antifungal activities. This indicates the compound's utility in generating diverse molecular frameworks for biological evaluation (Khodairy et al., 2016).

Antimicrobial Activity

The synthesis and characterization of quinazoline sulfonamide derivatives reveal their significant in vitro antimicrobial properties, offering a foundation for developing new antibacterial and antifungal agents. This underlines the compound's potential in addressing microbial resistance through novel molecular designs (Kumar et al., 2018).

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,5-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O4S/c1-12-3-7-19-17(9-12)25(2)21(26)15-11-14(5-8-18(15)29-19)24-30(27,28)20-10-13(22)4-6-16(20)23/h3-11,24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCQOULHEIPXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F)C(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide

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